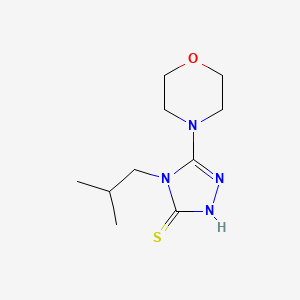

4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol involves several stepsThe reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Des Réactions Chimiques

4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thiol group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

| Property | Value |

|---|---|

| Boiling Point | 323.6 ± 52.0 °C (Predicted) |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) |

| pKa | 7.03 ± 0.20 (Predicted) |

Chemistry

In the field of chemistry, 4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation and substitution makes it valuable for creating novel compounds with specific properties .

Biology

The compound has been utilized in biological studies focusing on enzyme inhibition and protein interactions. Its thiol group can form covalent bonds with cysteine residues in proteins, which may lead to the modulation of enzyme activity or protein function. This property is particularly relevant in the development of inhibitors for therapeutic targets.

Medicine

Research into the medicinal applications of this compound is ongoing, particularly regarding its potential antiviral and anticancer properties. Preliminary studies indicate that it may inhibit the growth of specific cancer cell lines and exhibit antimicrobial activity against various pathogens .

Antimicrobial Activity Case Study

A study evaluating the antimicrobial efficacy of this compound against selected bacterial strains yielded the following results:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Effective against methicillin-resistant strains |

| Escherichia coli | 32 µg/mL | Comparable to standard antibiotics |

| Pseudomonas aeruginosa | 64 µg/mL | Moderate activity noted |

The thiol group is believed to interact with essential bacterial enzymes, contributing to its inhibitory effects.

Industry

In industrial applications, this compound is being explored for its role in developing new materials and chemical processes. Its unique properties allow for innovative approaches in material science and chemical engineering .

Mécanisme D'action

The mechanism of action of 4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function. The triazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

4-isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol can be compared to other triazole derivatives, such as:

4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: This compound has a pyridyl group instead of the isobutyl and morpholinyl groups, leading to different chemical and biological properties.

4-phenyl-5-methyl-4H-1,2,4-triazole-3-thiol: The phenyl and methyl groups confer distinct reactivity and applications compared to the isobutyl and morpholinyl groups. The uniqueness of this compound lies in its specific combination of functional groups, which provides a unique set of chemical and biological properties.

Activité Biologique

4-Isobutyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of 1,2,4-triazole derivatives. Its unique structure, characterized by the presence of a thiol group and a morpholine ring, suggests significant potential for various biological activities, particularly in antimicrobial and anticancer applications. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound.

The molecular formula of this compound is CHNOS, with a molecular weight of approximately 242.34 g/mol. The compound features an isobutyl group and a morpholine moiety which may influence its pharmacological properties .

Synthesis

The synthesis of this compound typically involves several steps including cyclization and functionalization reactions. Common methods include:

- Refluxing with hydrazine derivatives : This step initiates the formation of the triazole ring.

- Cyclization with isothiocyanates : This reaction introduces the thiol group.

- Ultrasound-assisted synthesis : This modern technique can enhance yields and reduce reaction times .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The following table summarizes its antibacterial activity against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | Effective against methicillin-resistant strains |

| Escherichia coli | 32 µg/mL | Comparable to standard antibiotics |

| Pseudomonas aeruginosa | 64 µg/mL | Moderate activity noted |

The thiol group in the compound may facilitate interactions with essential bacterial enzymes or proteins, leading to its inhibitory effects .

Anticancer Activity

In cancer research, this compound has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, it has shown efficacy against HepG2 liver cancer cells. The mechanism of action is believed to involve:

- Inhibition of cell proliferation : The compound disrupts cellular processes essential for cancer cell growth.

- Induction of apoptosis : It may trigger programmed cell death pathways in cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme function.

- Hydrogen Bonding and π–π Interactions : The triazole ring can participate in these interactions with biological macromolecules, enhancing its binding affinity .

Case Studies

Several studies have focused on the biological activity of triazole derivatives similar to this compound:

- Study on Antimicrobial Efficacy :

-

Cytotoxicity Assays :

- In vitro assays demonstrated that compounds structurally related to this compound significantly inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) cells .

Propriétés

IUPAC Name |

4-(2-methylpropyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4OS/c1-8(2)7-14-9(11-12-10(14)16)13-3-5-15-6-4-13/h8H,3-7H2,1-2H3,(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSOXGBVEZXIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=S)NN=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301142662 | |

| Record name | 2,4-Dihydro-4-(2-methylpropyl)-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301142662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847783-73-7 | |

| Record name | 2,4-Dihydro-4-(2-methylpropyl)-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847783-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydro-4-(2-methylpropyl)-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301142662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.